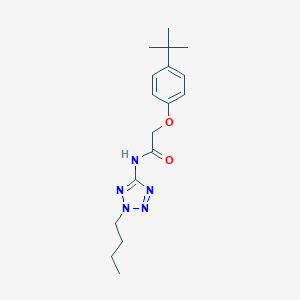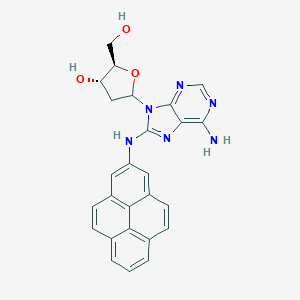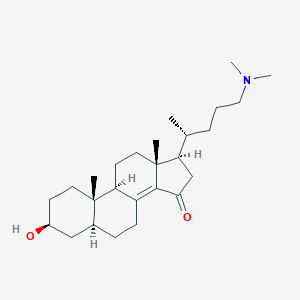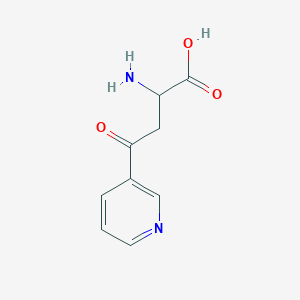![molecular formula C18H27N3O2 B237779 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide, also known as IBP or IBP-4i, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce angiogenesis in cancer cells. This compound also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has neuroprotective effects, reducing oxidative stress and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been shown to be effective in inhibiting the growth of various cancer cell lines and reducing inflammation in animal models. However, this compound's limitations include its potential toxicity and lack of specificity for certain targets. Further research is needed to determine the optimal dosage and delivery methods for this compound.
Orientations Futures
For N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide research include investigating its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosage and delivery methods for this compound. Finally, research is needed to identify the specific targets of this compound and its mechanism of action in various diseases.
Méthodes De Synthèse
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide can be synthesized through a multi-step process involving the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-chloro-N-(4-nitrophenyl)acetamide, followed by reduction and coupling reactions. The purity and yield of this compound can be improved through chromatographic techniques such as column chromatography or HPLC.
Applications De Recherche Scientifique
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been studied extensively for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.
In addition to cancer, this compound has been investigated for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. This compound's anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
This compound has also been studied for its potential use in neurological disorders such as Alzheimer's disease. It has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease. This compound's neuroprotective effects are believed to be due to its ability to inhibit the production of reactive oxygen species and reduce neuroinflammation.
Propriétés
Formule moléculaire |
C18H27N3O2 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C18H27N3O2/c1-4-7-17(22)19-15-8-5-6-9-16(15)20-10-12-21(13-11-20)18(23)14(2)3/h5-6,8-9,14H,4,7,10-13H2,1-3H3,(H,19,22) |
Clé InChI |
KGFIAZUOCXTPNH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
SMILES canonique |
CCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)

![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B237731.png)
![N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)

![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)
![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)